Cas no 2137029-20-8 (2,2-dimethyl-N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropanamide)

2,2-dimethyl-N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- 2,2-dimethyl-N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropanamide
- EN300-768553
- 2,2-dimethyl-N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propanamide
- 2138379-28-7
- 2137029-20-8
- EN300-1084990
- 2,2-dimethyl-N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}propanamide
-
- Inchi: 1S/C14H26N2O2/c1-13(2,3)12(17)16-11-4-6-14(7-5-11)10-15-8-9-18-14/h11,15H,4-10H2,1-3H3,(H,16,17)
- InChI Key: STBGHRYRULYTAM-UHFFFAOYSA-N
- SMILES: O1CCNCC21CCC(CC2)NC(C(C)(C)C)=O
Computed Properties
- Exact Mass: 254.199428076g/mol
- Monoisotopic Mass: 254.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4Ų
- XLogP3: 1.3
2,2-dimethyl-N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1084990-2.5g |
2,2-dimethyl-N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propanamide |
2137029-20-8 | 95% | 2.5g |
$3641.0 | 2023-10-27 | |
Enamine | EN300-1084990-10.0g |
2,2-dimethyl-N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propanamide |
2137029-20-8 | 10.0g |
$7988.0 | 2023-07-10 | ||
Enamine | EN300-1084990-0.5g |
2,2-dimethyl-N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propanamide |
2137029-20-8 | 95% | 0.5g |
$1783.0 | 2023-10-27 | |
Enamine | EN300-1084990-5g |
2,2-dimethyl-N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propanamide |
2137029-20-8 | 95% | 5g |
$5387.0 | 2023-10-27 | |
Enamine | EN300-1084990-5.0g |
2,2-dimethyl-N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propanamide |
2137029-20-8 | 5.0g |
$5387.0 | 2023-07-10 | ||
Enamine | EN300-1084990-0.05g |
2,2-dimethyl-N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propanamide |
2137029-20-8 | 95% | 0.05g |
$1560.0 | 2023-10-27 | |
Enamine | EN300-1084990-10g |
2,2-dimethyl-N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propanamide |
2137029-20-8 | 95% | 10g |
$7988.0 | 2023-10-27 | |
Enamine | EN300-1084990-0.1g |
2,2-dimethyl-N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propanamide |
2137029-20-8 | 95% | 0.1g |
$1635.0 | 2023-10-27 | |
Enamine | EN300-1084990-0.25g |
2,2-dimethyl-N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propanamide |
2137029-20-8 | 95% | 0.25g |
$1708.0 | 2023-10-27 | |
Enamine | EN300-1084990-1.0g |
2,2-dimethyl-N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propanamide |
2137029-20-8 | 1.0g |
$1857.0 | 2023-07-10 |
2,2-dimethyl-N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropanamide Related Literature
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Additional information on 2,2-dimethyl-N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropanamide
Introduction to 2,2-dimethyl-N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropanamide (CAS No. 2137029-20-8)
2,2-dimethyl-N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropanamide, identified by its CAS number 2137029-20-8, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This spirocyclic amide derivative features an intricate molecular framework, combining a spirocyclic core with functionalized amide and hydroxyl groups, which contribute to its unique chemical and biological properties. The stereochemistry at the 6r,9r positions further enhances its structural complexity and potential for selective interactions with biological targets.
The compound belongs to a class of spirocyclic compounds that have been extensively studied for their potential applications in drug discovery and medicinal chemistry. Spirocycles are known for their rigid three-dimensional structures, which can facilitate the design of molecules with high binding affinity and selectivity. The presence of both oxygen and nitrogen heteroatoms in the spirocyclic scaffold not only influences the electronic properties of the molecule but also opens up possibilities for diverse chemical modifications and functionalizations.
In recent years, there has been a growing interest in the development of novel spirocyclic scaffolds as pharmacophores due to their ability to mimic natural product structures and exhibit unique pharmacological activities. Research has demonstrated that spirocyclic compounds can exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in 2,2-dimethyl-N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropanamide makes it a promising candidate for further exploration in these areas.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The spirocyclic core provides a stable platform that can be modified through various chemical reactions, such as amide bond formation, hydroxyl group derivatization, or introduction of additional heteroatoms. These modifications can be tailored to optimize pharmacokinetic properties, enhance binding affinity to target proteins, or improve metabolic stability.
The stereochemistry at the 6r,9r positions is particularly noteworthy, as it contributes to the overall conformational rigidity of the molecule. This rigidity can be advantageous in drug design because it helps to stabilize the binding interactions between the compound and its biological target. Additionally, the presence of multiple stereocenters allows for the synthesis of enantiomerically pure forms, which can be crucial for achieving desired pharmacological effects while minimizing off-target activities.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex spirocyclic compounds like 2,2-dimethyl-N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropanamide. Techniques such as transition-metal-catalyzed reactions, asymmetric synthesis methods, and novel cyclization strategies have greatly improved the accessibility of these molecules for medicinal chemistry applications. These synthetic breakthroughs have opened up new avenues for exploring the pharmacological potential of spirocyclic scaffolds.
In terms of biological activity, preliminary studies on derivatives of this compound class have shown promising results in several therapeutic areas. For instance, some spirocyclic amides have demonstrated inhibitory effects on enzymes involved in inflammatory pathways, making them attractive candidates for treating chronic inflammatory diseases. Others have shown potent activity against bacterial pathogens by interfering with essential metabolic processes.
The unique structural features of 2,2-dimethyl-N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropanamide also make it an interesting subject for computational studies aimed at understanding its interactions with biological targets. Molecular modeling techniques can provide insights into how the compound binds to proteins or nucleic acids at an atomic level. This information is invaluable for designing next-generation drug candidates with improved efficacy and reduced side effects.
The development of new synthetic methodologies continues to drive innovation in spirocyclic chemistry. Researchers are exploring novel approaches to construct complex spirocycles efficiently while maintaining high enantioselectivity. These efforts are essential for generating libraries of diverse spirocyclic compounds that can be screened for biological activity using high-throughput screening (HTS) platforms.
The potential applications of 2,2-dimethyl-N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropanamide extend beyond traditional pharmaceuticals into other areas such as agrochemicals and materials science. Spirocyclic compounds are known to exhibit interesting physical properties that make them suitable for use as liquid crystals or organic semiconductors. Additionally, their structural complexity allows for tailored interactions with biological systems beyond simple enzyme inhibition or receptor binding.
In conclusion, 2,2-dimethyl-N-(6r,9r)-1-oxa... (CAS No. 2137029...20...8) represents a fascinating example of how structural complexity can lead to novel biological activities and therapeutic potential... Its unique molecular architecture... makes it... valuable... future research... continue... explore... full... pharmacological... synthetic... applications...
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